molecular formula C18H15N3OS B2470342 N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 670270-85-6

N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2470342
CAS No.: 670270-85-6
M. Wt: 321.4
InChI Key: LWDRPVQOKYVHEL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a unique combination of furan, thieno, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-20-17(19-11-14-8-5-9-22-14)15-10-16(23-18(15)21-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDRPVQOKYVHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a furan derivative with a thieno[2,3-d]pyrimidine precursor under basic conditions. The reaction is often catalyzed by sodium hydroxide or ethoxide .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, resulting in faster reaction times and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine. These compounds have been shown to inhibit key proteins involved in cancer cell proliferation and survival.

Case Studies and Findings

  • V600EBRAF Inhibition : In a study focusing on V600EBRAF inhibitors, various thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their inhibitory effects. Compounds similar to this compound displayed significant inhibition against V600EBRAF, with some derivatives achieving IC50 values as low as 0.49 µM .
CompoundIC50 (µM)Target
12e0.49V600EBRAF
12i0.75V600EBRAF
12l1.00V600EBRAF

This table summarizes the potency of selected compounds against the V600EBRAF target.

Antiviral Properties

The compound's structural features suggest potential applications in antiviral therapies. Similar compounds have been identified as effective inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro). Research indicates that modifications in the thieno[2,3-d]pyrimidine structure can enhance antiviral activity .

Research Insights

In a study investigating derivatives of hydrazine-carbothioamide, it was found that compounds with similar furan moieties exhibited promising inhibition against SARS-CoV-2 Mpro, suggesting that this compound could be explored further for antiviral applications .

Enzyme Assays

Enzyme assays conducted on various thieno[2,3-d]pyrimidine derivatives revealed that they can significantly inhibit kinases involved in tumor progression. For instance, the inhibition percentage varied across different compounds, with some achieving nearly complete inhibition at specific concentrations .

CompoundInhibition (%)Concentration (µM)
12e981
12i951
12l901

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its combination of furan, thieno, and pyrimidine rings, which confer distinct electronic and steric properties. This unique structure enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development .

Biological Activity

N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of furan, thieno, and pyrimidine rings, which contributes to its diverse pharmacological properties. This article reviews the current understanding of its biological activity, including its synthesis, mechanism of action, and therapeutic potential.

The molecular formula of this compound is C20H18N4O2S, with a molar mass of 378.45 g/mol. The compound is characterized by the presence of multiple functional groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H18N4O2S
CAS Number920689-93-6
Molar Mass378.45 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from available precursors. One common method includes the condensation of furan derivatives with thieno[2,3-d]pyrimidine precursors under basic conditions, often catalyzed by sodium hydroxide or ethoxide. Recent advancements have introduced microwave-assisted synthesis techniques to improve yields and reduce reaction times .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The compound's mechanism appears to involve the inhibition of key enzymes in cell cycle regulation, particularly targeting kinases associated with tumor proliferation .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it shows promise in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in rapidly dividing cells. Inhibition of DHFR can lead to reduced tumor growth and enhanced efficacy of existing chemotherapy agents .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural components allow it to interact with microbial targets, potentially leading to the development of new antimicrobial agents .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have shown that the compound exhibits IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic activity.
    Cell LineIC50 (μM)
    HeLa0.058
    A5490.035
    MDA-MB-2310.021
  • Mechanistic Studies : Research has focused on elucidating the mechanism by which this compound inhibits kinase activity. It has been shown to bind competitively at the ATP-binding site of target kinases, disrupting their function and leading to apoptosis in cancer cells .
  • Therapeutic Applications : Given its promising biological activity, this compound is being explored for potential therapeutic applications in oncology and infectious diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step condensation and functionalization reactions. For example, thieno[2,3-d]pyrimidine cores are constructed via cyclization of thiourea derivatives with α,β-unsaturated ketones. The furan-2-ylmethylamine moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination. Key intermediates (e.g., brominated pyrimidines) are purified using column chromatography and characterized via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. Reaction conditions (e.g., toluene or DMF as solvents, K2_2CO3_3 as a base) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons at δ 6.8–8.2 ppm). 13C^{13}C-NMR confirms carbon frameworks, including thienopyrimidine and furan rings.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing, dihedral angles (e.g., 12–86° between pyrimidine and substituent planes), and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?

  • Methodological Answer : The thienopyrimidine core’s 4-amine group is highly reactive, enabling derivatization via alkylation or acylation. The furan-2-ylmethyl group participates in electrophilic substitutions (e.g., halogenation). Reactivity is modulated by solvent polarity (e.g., DMF enhances nucleophilicity) and temperature (e.g., 60–80°C for amide bond formation) .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing the furan-2-ylmethyl substituent?

  • Methodological Answer :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) with ligands (Xantphos) improve coupling efficiency in Buchwald-Hartwig amination.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove byproducts.
  • Temperature Control : Reactions at 100–120°C in sealed tubes reduce side-product formation.
  • Yield Data : Typical yields range from 45% (unoptimized) to 75% (optimized) under inert atmospheres .

Q. How do polymorphic forms of this compound affect its biological activity, and how can they be characterized?

  • Methodological Answer : Polymorphs arise from variations in crystal packing (e.g., C–H⋯π vs. N–H⋯O interactions).

  • Analytical Workflow :

PXRD : Differentiates polymorphs via distinct diffraction patterns.

DSC : Identifies melting point variations (e.g., Δm.p. = 5–10°C between forms).

Solubility Assays : Polymorphs may exhibit 2–3x differences in aqueous solubility, impacting bioavailability.

  • Case Study : A polymorph with a planar pyrimidine-furan orientation showed 20% higher enzyme inhibition due to improved target binding .

Q. What computational methods are used to predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases). Key parameters include binding affinity (ΔG) and hydrogen-bond distances.
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • MD Simulations : Assess conformational stability in solvated systems (e.g., 50 ns trajectories in GROMACS).
  • Validation : Correlate computational predictions with experimental IC50_{50} values from kinase assays .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound purity.

  • Stepwise Protocol :

Reproducibility Checks : Repeat assays using identical cell lines (e.g., HEK293 vs. HeLa) and protocols.

Purity Analysis : Quantify impurities via HPLC (>95% purity required for valid SAR).

Control Experiments : Test metabolites or degradation products (e.g., oxidized furan derivatives).

  • Example : A study attributing antifungal activity to the parent compound later identified a hydroxylated metabolite as the active species .

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